4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, also known as DIBA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DIBA is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed novel compounds and evaluated their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides demonstrated potent selective class III antiarrhythmic activity, suggesting potential therapeutic applications in treating arrhythmias (Morgan et al., 1990). Additionally, the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones showed biological activity, indicating a path for developing new bioactive molecules (Havaldar & Khatri, 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the focus is on developing new materials with specific properties. The chain-growth polycondensation for well-defined aramides, including the synthesis of block copolymers containing aramide with low polydispersity, illustrates advancements in creating materials with controlled molecular weight and structure for potential applications in various industries (Yokozawa et al., 2002).
Antimicrobial and Antifungal Research
The antimicrobial and antifungal activities of synthesized compounds highlight their potential in addressing resistant microbial strains. Research into sulfonyl-substituted nitrogen-containing heterocyclic systems extended derivatives' range, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Enzyme Inhibition and Molecular Docking
The synthesis and characterization of new Schiff bases of sulfa drugs and their enzyme inhibition effects offer insights into designing inhibitors for specific enzymes, aiding in the development of therapeutic agents. Molecular docking studies have provided a deeper understanding of the interaction between synthesized compounds and target enzymes, facilitating the design of more effective molecules (Alyar et al., 2019).
Fluorescence and Photophysical Studies
The development of novel fluorescent compounds, such as N-2-Aryl-1,2,3-Triazoles, and their photophysical properties study, underscores the potential of these compounds in applications requiring fluorescence, like bioimaging and sensors. The synthesis and characterization of these compounds have led to insights into their stability, emission, and quantum yields (Padalkar et al., 2015).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-3-24(4-2)29(26,27)19-12-10-17(11-13-19)21(25)22-15-18-14-20(28-23-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTULQNJMOTTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.